molecular formula C11H8N2O2S B7982961 5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B7982961
M. Wt: 232.26 g/mol
InChI Key: MIMVPXJLPBMLBZ-UHFFFAOYSA-N
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Description

5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of benzofuran and oxadiazole Benzofuran is known for its wide range of biological activities, while oxadiazole is recognized for its antimicrobial and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-benzofuran carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The benzofuran moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole: Lacks the thiol group, which may reduce its reactivity and biological activity.

    5-(3-Methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole: Different isomer with potentially different biological properties.

    5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-thiadiazole: Contains a sulfur atom in the ring, which may alter its electronic properties and reactivity.

Uniqueness

The presence of both benzofuran and oxadiazole rings in 5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol provides a unique combination of structural features that contribute to its diverse biological activities. The thiol group further enhances its reactivity, making it a valuable compound for various applications in medicinal chemistry and material sciences.

Biological Activity

5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H9N3OSC_{11}H_{9}N_{3}OS with a molecular weight of approximately 225.27 g/mol. The compound contains a benzofuran moiety and an oxadiazole ring, contributing to its biological properties.

Research indicates that oxadiazole derivatives exhibit various mechanisms of action, often involving inhibition of key enzymes or pathways relevant to disease processes. For instance, compounds in this class have shown potential as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in Alzheimer's disease and other neurodegenerative disorders .

Antidepressant Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess significant antidepressant effects. In vivo tests using the tail suspension test and forced swimming test models indicated that these compounds could effectively reduce depressive-like behaviors . The mechanism is believed to involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively. For instance, bioassay tests have shown substantial antitumor activity against various cancer cell lines such as HepG2 and SGC-7901 . The ability to induce apoptosis in cancer cells is a key feature attributed to these compounds.

Antimicrobial Properties

Oxadiazole derivatives have also been evaluated for their antimicrobial activity. Studies suggest that certain derivatives exhibit potent antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Study 1: GSK-3β Inhibition

A study focused on the synthesis of various oxadiazole derivatives highlighted their inhibitory effects on GSK-3β. Compounds synthesized showed high binding affinity, indicating potential for treating neurodegenerative diseases like Alzheimer's .

Study 2: Antidepressant Effects

In another study examining the antidepressant effects of oxadiazole derivatives, researchers synthesized multiple compounds and assessed their efficacy through behavioral models. Notably, certain derivatives displayed significant reductions in immobility time in both the tail suspension and forced swimming tests .

Data Tables

Activity Compound IC50 (μM) Reference
GSK-3β Inhibition5-(3-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole0.5
Antidepressant ActivityOxadiazole Derivative A0.8
Anticancer ActivityOxadiazole Derivative B0.6

Properties

IUPAC Name

5-(3-methyl-1-benzofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c1-6-7-4-2-3-5-8(7)14-9(6)10-12-13-11(16)15-10/h2-5H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMVPXJLPBMLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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